1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE
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Overview
Description
1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of indolium salts and is characterized by its vibrant color and photochromic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE typically involves a multi-step processThe final step involves the formation of the indolium salt through a reaction with perchloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced indolium derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indolium oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE has several scientific research applications:
Chemistry: Used as a photochromic dye in various chemical reactions and studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent marker.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of smart materials and optical devices.
Mechanism of Action
The mechanism of action of 1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE involves its interaction with light. The compound undergoes a reversible photochromic reaction, where it changes color upon exposure to light. This reaction is facilitated by the molecular structure, which allows for the absorption and emission of light at specific wavelengths.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indole]: Known for its photochromic properties and used in similar applications.
1,3,3-Trimethyl-8-methoxy-6-nitrospiro[2H-1-benzopyran-2,2′-indole]: Another photochromic compound with enhanced quantum yield.
Uniqueness
1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE stands out due to its unique structural features and the specific wavelengths of light it interacts with, making it particularly useful in specialized applications such as advanced optical devices and smart materials.
Properties
IUPAC Name |
1,3,3-trimethyl-2-[2-phenyl-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N2.ClHO4/c1-32(2)26-18-10-12-20-28(26)34(5)30(32)22-14-17-25(24-15-8-7-9-16-24)23-31-33(3,4)27-19-11-13-21-29(27)35(31)6;2-1(3,4)5/h7-23H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPREBCNQOSRLV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C=C3C(C4=CC=CC=C4N3C)(C)C)C5=CC=CC=C5)C)C.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721655 |
Source
|
Record name | 1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14664-57-4 |
Source
|
Record name | 1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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